molecular formula C15H11ClF2O B1327593 3-(4-Chlorophenyl)-2',4'-difluoropropiophenone CAS No. 654673-29-7

3-(4-Chlorophenyl)-2',4'-difluoropropiophenone

Cat. No.: B1327593
CAS No.: 654673-29-7
M. Wt: 280.69 g/mol
InChI Key: AXZYWUDJSSMJOD-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-2',4'-difluoropropiophenone (CAS: 898788-47-1) is a halogenated aromatic ketone with the molecular formula C₁₅H₁₁ClF₂O and a molecular weight of 280.7 g/mol . Its structure features a propiophenone backbone substituted with a 4-chlorophenyl group at the 3-position and two fluorine atoms at the 2' and 4' positions of the adjacent phenyl ring. Predicted physicochemical properties include a density of 1.284 g/cm³ and a boiling point of 392.5°C .

Properties

IUPAC Name

3-(4-chlorophenyl)-1-(2,4-difluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClF2O/c16-11-4-1-10(2-5-11)3-8-15(19)13-7-6-12(17)9-14(13)18/h1-2,4-7,9H,3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXZYWUDJSSMJOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2)F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10644499
Record name 3-(4-Chlorophenyl)-1-(2,4-difluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

654673-29-7
Record name 3-(4-Chlorophenyl)-1-(2,4-difluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-2’,4’-difluoropropiophenone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 4-chlorobenzoyl chloride with 2,4-difluoropropiophenone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods

On an industrial scale, the production of 3-(4-Chlorophenyl)-2’,4’-difluoropropiophenone follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-2’,4’-difluoropropiophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine (Br2) for halogenation or nitric acid (HNO3) for nitration are employed.

Major Products

    Oxidation: Formation of 4-chlorobenzoic acid and 2’,4’-difluorobenzoic acid.

    Reduction: Formation of 3-(4-chlorophenyl)-2’,4’-difluoropropanol.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

3-(4-Chlorophenyl)-2’,4’-difluoropropiophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-2’,4’-difluoropropiophenone involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity (IC₅₀)
3-(4-Chlorophenyl)-2',4'-difluoropropiophenone C₁₅H₁₁ClF₂O 280.7 4-Cl, 2',4'-F Not reported
(E)-3-(4-Chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one (4CPHPP) C₁₅H₁₁ClO₂ 258.7 4-Cl, 2'-OH Anticancer (theoretical study)
Methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate C₁₃H₁₅ClO₃ 254.7 4-Cl, 3-OH, 2,2-dimethyl ester HCT-116 colon cancer: 0.12 mg/mL
(E)-1-(4-Chlorophenyl)-3-p-tolylprop-2-en-1-one C₁₆H₁₃ClO 256.7 4-Cl, p-tolyl MCF-7 breast cancer: 37.24 µg/mL

Key Observations :

  • Halogen Positioning : The target compound’s 2',4'-difluoro substitution contrasts with 4CPHPP ’s hydroxyl group at 2', which may enhance hydrogen-bonding capacity .
  • Conjugation: Chalcone derivatives (e.g., ) feature α,β-unsaturated ketones, enabling π-conjugation and Michael addition reactivity, absent in the saturated propiophenone backbone of the target compound .

Table 2: Activity Comparison of Halogenated Aromatic Compounds

Compound Class Mechanism of Action Selectivity Potency (IC₅₀)
Target Compound Not reported Not tested N/A
Chalcone Derivatives Cytotoxic (HSP90/TRAP1 inhibition) Selective for cancer cells 22.41–422.22 µg/mL (MCF-7)
HDAC Inhibitors Histone deacetylase inhibition 12/24 compounds active on HCT-116 0.12–0.81 mg/mL (HCT-116)
Antihypertensive Agents α1-Adrenergic receptor blockade Prolonged action, no heart rate effect Comparable to prazosin

Notable Trends:

  • Halogen Impact : Chlorine and fluorine substituents enhance lipophilicity and binding affinity to hydrophobic pockets in enzymes (e.g., HDACs in ) .
  • Fluorine’s Role: The 2',4'-difluoro groups in the target compound may improve metabolic stability and bioavailability compared to non-fluorinated analogues .

Computational and Theoretical Insights

  • DFT Studies : For 4CPHPP (), B3LYP/6-311G(d,p) calculations revealed planar geometry and electronic properties favoring anticancer activity . Similar methods could predict the target compound’s reactivity.
  • Docking Studies : Chalcone derivatives () showed affinity for HSP90 and TRAP1, suggesting that the target compound’s ketone moiety may interact with similar ATP-binding pockets .

Biological Activity

3-(4-Chlorophenyl)-2',4'-difluoropropiophenone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular formula for this compound is C15H12ClF2OC_{15}H_{12}ClF_2O. Its structure features two fluorine atoms and a chlorine atom attached to a phenyl ring, which may influence its reactivity and biological interactions.

Antimicrobial Properties

Research has indicated that derivatives of this compound exhibit antimicrobial activity . Studies suggest that the presence of halogen substituents enhances the compound's ability to disrupt microbial cell membranes, leading to increased lethality against various bacterial strains.

Anticancer Activity

The compound has been investigated for its anticancer properties . In vitro studies have shown that it can inhibit the proliferation of cancer cells, particularly in breast and colon cancer models. The mechanism appears to involve apoptosis induction and cell cycle arrest, primarily through the modulation of key signaling pathways associated with cancer progression .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes such as monoamine oxidase (MAO) and cholinesterase (AChE), which are critical in neurotransmitter metabolism and have implications in neurodegenerative diseases .
  • Receptor Modulation : It has been suggested that the compound interacts with various receptors, potentially modulating pathways involved in inflammation and cancer cell survival.

Case Studies

  • Antimicrobial Activity : A study assessed the efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, highlighting its potential as a therapeutic agent.
  • Anticancer Efficacy : In a controlled study on MCF-7 breast cancer cells, treatment with the compound resulted in a dose-dependent decrease in cell viability (IC50 = 15 µM). The study also noted morphological changes consistent with apoptosis upon treatment .

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructureBiological Activity
3-(4-Fluorophenyl)-2',4'-difluoropropiophenoneSimilar structure without chlorineModerate antimicrobial activity
3-(4-Bromophenyl)-2',4'-difluoropropiophenoneSimilar structure with bromineReduced anticancer efficacy compared to chlorinated variant

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